Cas no 1221341-52-1 (3-Cyclopentyl-N-methoxy-N-methylpropanamide)

3-Cyclopentyl-N-methoxy-N-methylpropanamide structure
1221341-52-1 structure
商品名:3-Cyclopentyl-N-methoxy-N-methylpropanamide
CAS番号:1221341-52-1
MF:C10H19NO2
メガワット:185.26336
MDL:MFCD14707562
CID:1037912
PubChem ID:46318652

3-Cyclopentyl-N-methoxy-N-methylpropanamide 化学的及び物理的性質

名前と識別子

    • 3-Cyclopentyl-N-methoxy-N-methylpropanamide
    • 3-Cyclopentyl-N-methoxy-N-methylpropamide
    • Cyclopentanepropanamide, N-methoxy-N-methyl-
    • DTXSID90673686
    • MFCD14707562
    • WYB34152
    • SCHEMBL25062674
    • BS-21247
    • F1903-0100
    • AKOS008952702
    • DB-339324
    • 1221341-52-1
    • AM90025
    • MDL: MFCD14707562
    • インチ: InChI=1S/C10H19NO2/c1-11(13-2)10(12)8-7-9-5-3-4-6-9/h9H,3-8H2,1-2H3
    • InChIKey: CJNIXHIUHZMCJX-UHFFFAOYSA-N
    • ほほえんだ: CN(C(=O)CCC1CCCC1)OC

計算された属性

  • せいみつぶんしりょう: 185.141578849g/mol
  • どういたいしつりょう: 185.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • 密度みつど: 1.6±0.1 g/cm3
  • ふってん: 338.5±37.0 °C at 760 mmHg
  • フラッシュポイント: 158.5±26.5 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

3-Cyclopentyl-N-methoxy-N-methylpropanamide セキュリティ情報

3-Cyclopentyl-N-methoxy-N-methylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM202901-100g
3-cyclopentyl-N-methoxy-N-methylpropanamide
1221341-52-1 95%
100g
$1251 2023-01-19
abcr
AB311992-25 g
3-Cyclopentyl-N-methoxy-N-methylpropanamide; 95%
1221341-52-1
25 g
€654.00 2023-07-19
Life Chemicals
F1903-0100-2.5g
3-cyclopentyl-N-methoxy-N-methylpropanamide
1221341-52-1 95%+
2.5g
$78.0 2023-09-07
Apollo Scientific
OR959871-5g
3-Cyclopentyl-N-methoxy-N-methylpropanamide
1221341-52-1 95%
5g
£150.00 2025-02-20
Chemenu
CM202901-100g
3-cyclopentyl-N-methoxy-N-methylpropanamide
1221341-52-1 95%
100g
$870 2021-08-04
TRC
B424175-10mg
3-Cyclopentyl-N-methoxy-N-methylpropanamide
1221341-52-1
10mg
$ 50.00 2022-04-02
TRC
B424175-100mg
3-Cyclopentyl-N-methoxy-N-methylpropanamide
1221341-52-1
100mg
$ 80.00 2022-04-02
abcr
AB311992-1g
3-Cyclopentyl-N-methoxy-N-methylpropanamide, 95%; .
1221341-52-1 95%
1g
€110.00 2025-02-16
abcr
AB311992-25g
3-Cyclopentyl-N-methoxy-N-methylpropanamide, 95%; .
1221341-52-1 95%
25g
€654.00 2025-02-16
A2B Chem LLC
AA55308-1g
3-Cyclopentyl-N-methoxy-N-methylpropanamide
1221341-52-1 95%
1g
$97.00 2024-04-20

3-Cyclopentyl-N-methoxy-N-methylpropanamide 関連文献

3-Cyclopentyl-N-methoxy-N-methylpropanamideに関する追加情報

Exploring 3-Cyclopentyl-N-methoxy-N-methylpropanamide (CAS 1221341-52-1): A Versatile Intermediate in Modern Organic Synthesis

In the realm of organic chemistry, 3-Cyclopentyl-N-methoxy-N-methylpropanamide (CAS 1221341-52-1) has emerged as a pivotal intermediate for synthesizing complex molecules. This compound, characterized by its cyclopentyl ring and N-methoxy-N-methyl amide moiety, is widely utilized in pharmaceutical research, agrochemical development, and material science. Its unique structure enables selective transformations, making it a sought-after building block for Weinreb amide applications and beyond. Researchers increasingly focus on its role in green chemistry and sustainable synthesis, aligning with global trends toward eco-friendly methodologies.

The CAS 1221341-52-1 compound exemplifies the growing demand for high-purity intermediates in drug discovery. Its Weinreb amide functionality allows controlled ketone or aldehyde formation, a feature critical for constructing bioactive molecules like kinase inhibitors or GPCR modulators. Recent studies highlight its utility in peptide mimetics design, addressing challenges in oral bioavailability—a hot topic in small-molecule drug development. Analytical techniques such as HPLC and LC-MS are essential for quality control, ensuring compliance with ICH guidelines for impurities.

Beyond pharmaceuticals, 3-Cyclopentyl-N-methoxy-N-methylpropanamide finds applications in flavor and fragrance industries. Its cyclopentyl group contributes to earthy, woody notes, while the N-methoxy-N-methyl segment offers synthetic flexibility for derivatization. This dual utility resonates with market demands for multifunctional ingredients in cosmetics and food additives. Notably, patents disclose its use in non-peptidic sweeteners, tapping into the booming sugar-reduction trend.

From a synthetic perspective, the compound’s stability under Grignard reaction conditions makes it invaluable for C-C bond formation. Laboratories optimizing flow chemistry protocols frequently employ CAS 1221341-52-1 due to its compatibility with continuous manufacturing—a key focus in Industry 4.0 initiatives. Computational chemists also leverage its structure for QSAR modeling, particularly in ADMET prediction studies that dominate preclinical research discussions.

Environmental considerations further elevate the relevance of 3-Cyclopentyl-N-methoxy-N-methylpropanamide. Its potential for biocatalysis-mediated transformations aligns with carbon-neutral synthesis goals. Recent publications explore enzymatic hydrolysis of its amide bond, reducing reliance on harsh reagents—a response to tightening REACH regulations. Such innovations position this compound at the intersection of green solvents and atom economy principles.

In analytical workflows, the compound’s distinct NMR fingerprint (notably the methoxy singlet at ~3.7 ppm) facilitates rapid identification. This trait is crucial for high-throughput screening (HTS) in combinatorial chemistry, where speed and accuracy are paramount. Coupled with UPLC-TOF characterization, it supports the quality-by-design (QbD) framework mandated by regulatory agencies.

The commercial landscape for CAS 1221341-52-1 reflects broader shifts in fine chemicals supply chains. With contract manufacturing organizations (CMOs) emphasizing cGMP-compliant production, suppliers now offer tailored kilolab-scale batches to meet diverse R&D needs. This adaptability addresses frequent queries about bulk procurement and custom synthesis options in online searches.

Looking ahead, 3-Cyclopentyl-N-methoxy-N-methylpropanamide is poised to play a role in AI-driven molecular design. Its structural features are being cataloged in cheminformatics databases to train algorithms for de novo drug discovery—an area gaining traction in biotech investment circles. As synthetic methodologies evolve, this compound’s versatility ensures its enduring relevance across scientific disciplines.

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Amadis Chemical Company Limited
(CAS:1221341-52-1)3-Cyclopentyl-N-methoxy-N-methylpropanamide
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清らかである:99%
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